5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-fluorophenyl-piperazine moiety and a 4-methoxyphenylmethyl group. The 4-methoxyphenyl group may enhance lipophilicity and membrane permeability, while the 2-fluorophenyl substituent could influence receptor binding specificity .
Properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-7-9-17(31-2)10-8-16)28-13-11-27(12-14-28)19-6-4-3-5-18(19)24/h3-10,20,30H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHZGQSWFFHLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo-triazole core structure, which is known for its diverse pharmacological properties. The presence of a piperazine moiety and fluorophenyl substituent enhances its interaction with biological targets.
Research indicates that compounds similar to this one may interact with various biological targets:
- Equilibrative Nucleoside Transporters (ENTs) :
- Tyrosinase Inhibition :
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
Study on Tyrosinase Inhibition
A recent study evaluated the inhibitory effects of various piperazine derivatives on tyrosinase activity. The results indicated that certain derivatives exhibited potent inhibition without significant cytotoxicity to B16F10 melanoma cells. This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation .
Study on Nucleoside Transporters
Another investigation focused on the selectivity of piperazine-based compounds towards ENT1 and ENT2. The findings revealed that modifications in the piperazine ring significantly influenced selectivity and potency against these transporters. This highlights the importance of structural variations in developing targeted therapies for conditions like cancer where ENTs play a pivotal role .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant antitumor properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its effectiveness against several cancer cell lines, suggesting a promising avenue for further development as an anticancer agent .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Studies have revealed its effectiveness against a range of bacterial strains and fungi, indicating its utility in developing new antimicrobial therapies. The presence of the piperazine and thiazole rings enhances its interaction with microbial targets, making it a candidate for further exploration in infectious disease treatment .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological effects. SAR studies have identified key functional groups that contribute to its biological activity. For instance, modifications to the piperazine moiety or the introduction of substituents on the thiazole ring can significantly alter its potency and selectivity against target enzymes or receptors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Effects | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating significant potency. |
| Study B | Antimicrobial Activity | Showed effective inhibition against Staphylococcus aureus and Candida albicans with minimal inhibitory concentration (MIC) values lower than standard antibiotics. |
| Study C | SAR Analysis | Identified optimal substituents on the piperazine ring that enhance binding affinity to target receptors while reducing cytotoxicity in normal cells. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share key structural motifs with the target molecule:
Key Differences
Core Heterocycles: The target compound’s thiazolo-triazole core differs from triazolo-thiadiazoles () and pyrazole-thiazole systems (). These variations influence electronic properties and biological target interactions.
Substituent Effects :
- Fluoro vs. Chloro : The 2-fluorophenyl group in the target compound may reduce steric hindrance compared to 3-chlorophenyl (), favoring interactions with hydrophobic receptor pockets.
- Methoxy vs. Ethoxy : The 4-methoxyphenyl group in the target compound offers moderate electron-donating effects, whereas 4-ethoxy-3-methoxyphenyl () increases lipophilicity but may reduce metabolic stability .
Biological Activity: Triazolo-thiadiazoles () demonstrate antifungal activity via molecular docking to lanosterol 14α-demethylase (PDB: 3LD6). Pyrazoline derivatives () with benzothiazole motifs show antidepressant activity, hinting that the target’s piperazine-thiazolo-triazole system might interact with serotonin or dopamine receptors .
Pharmacological and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?
- Methodology :
- Stepwise synthesis : Utilize hydrazine derivatives and cyclocondensation reactions, as demonstrated in analogous triazolo-thiadiazole systems. For example, hydrazine hydrate can react with acetylated intermediates under reflux to form heterocyclic cores .
- Key conditions : Ethanol or toluene as solvents, NaH as a base, and controlled heating (80–100°C) to ensure regioselectivity .
- Purification : Recrystallization from methanol/water mixtures and validation via HPLC (>95% purity) .
Q. How can structural characterization be performed for this compound?
- Analytical techniques :
- 1H/13C NMR : Identify substituents on the piperazine and thiazolo-triazole moieties. For example, methoxy (-OCH3) protons resonate at δ 3.7–3.9 ppm, while fluorophenyl protons show splitting patterns at δ 6.8–7.2 ppm .
- FTIR : Confirm functional groups (e.g., C-F stretch at 1100–1200 cm⁻¹, triazole C-N at 1350–1450 cm⁻¹) .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N, S content) .
Q. What preliminary pharmacological assays are recommended for this compound?
- Screening strategies :
- Enzyme inhibition : Target fungal 14α-demethylase (PDB: 3LD6) via molecular docking to predict antifungal activity .
- Antibacterial assays : Use agar diffusion against Gram-positive/negative strains, with MIC values compared to ciprofloxacin .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and bioactivity of this compound?
- Approaches :
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like lanosterol demethylase, prioritizing derivatives with lower ΔG values (< -8 kcal/mol) .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case example :
- Issue : Overlapping NMR signals for piperazine and thiazole protons.
- Solution : Use 2D NMR (COSY, HSQC) to decouple signals. For example, HSQC can differentiate aromatic protons from aliphatic piperazine protons .
- Validation : Compare experimental data with simulated spectra from software like ACD/Labs or MestReNova .
Q. What strategies improve yield in multi-step syntheses involving piperazine and triazole moieties?
- Key optimizations :
- Protection/deprotection : Use Boc groups for piperazine amines to prevent side reactions during heterocycle formation .
- Catalysis : Employ Pd-mediated cross-coupling for aryl-aryl bonds (e.g., Suzuki-Miyaura) to enhance regioselectivity .
- Workflow integration : Adopt high-throughput screening (HTS) to test reaction variables (solvent, temperature) in parallel .
Q. How to design analogs with enhanced metabolic stability?
- Rational modifications :
- Fluorine substitution : Replace methoxy groups with trifluoromethoxy (-OCF3) to reduce oxidative metabolism .
- Bioisosteres : Substitute the thiazolo-triazole core with oxadiazole or pyrazoline derivatives to improve pharmacokinetics .
- In vitro assays : Use liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance (CLint) .
Methodological Considerations
- Contradictions in data : For example, discrepancies in docking-predicted vs. experimental IC50 values may arise from solvation effects or protein flexibility. Address this by performing MD simulations to refine binding poses .
- Advanced purification : Use preparative HPLC with C18 columns and gradient elution (ACN/H2O + 0.1% TFA) to isolate enantiomers or regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
